![molecular formula C8H20Cl2N2 B3094210 1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride CAS No. 1255717-80-6](/img/structure/B3094210.png)
1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride
Overview
Description
1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride is a chemical compound with the empirical formula C8H20Cl2N2 . It has a molecular weight of 215.16 .
Molecular Structure Analysis
The SMILES string of the compound isNC1(CN(CC)CC)CC1.[H]Cl.[H]Cl . This represents the structure of the molecule in a linear format.
Scientific Research Applications
Anticonvulsant and Anti-inflammatory Properties
- "1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride" has been studied for its anticonvulsant properties, particularly in the context of nerve agent-induced seizures. Research involving animal models has demonstrated the compound's effectiveness in mitigating seizures caused by nerve agents, underscoring its potential in developing treatments for neurotoxic exposure (Shih, Rowland, & McDonough, 2007).
Role in Fruit Ripening and Storage
- The compound has been implicated in the ripening processes of climacteric fruits, with studies showing its ability to delay ripening and maintain quality during storage. This application is particularly relevant in post-harvest management of fruits like apples and pears, where controlling the ripening process can significantly impact shelf life and commercial value (Zhang et al., 2020).
Effects on Plant Disease Resistance
- In agriculture, the compound has been evaluated for its potential to enhance disease resistance in crops. For instance, studies on sweet potatoes treated with a structurally related compound, 1-methylcyclopropene, indicate improved resistance to natural diseases during storage, highlighting the broader implications of such chemicals in enhancing crop resilience post-harvest (Amoah & Terry, 2018).
Pharmacological Effects Beyond Anticonvulsant Properties
- The research has also explored the broader pharmacological effects of "1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride" and related compounds, including their potential anti-inflammatory effects. These studies contribute to a deeper understanding of the compound's multifaceted roles in biological systems and its potential therapeutic applications (Torres et al., 1999).
Safety and Hazards
properties
IUPAC Name |
1-(diethylaminomethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10(4-2)7-8(9)5-6-8;;/h3-7,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDKZUWJXSZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



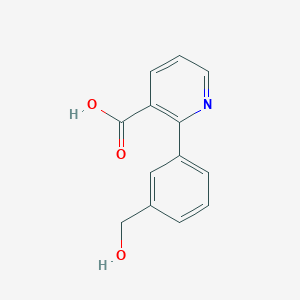
![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)
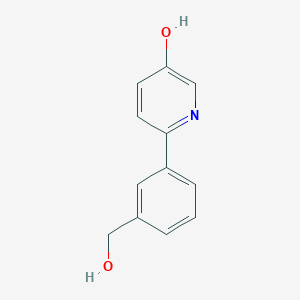
![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)
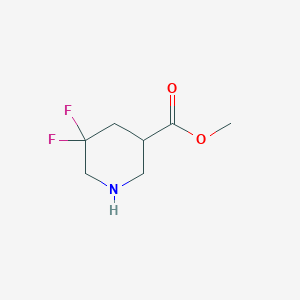
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)

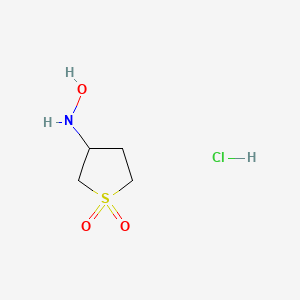
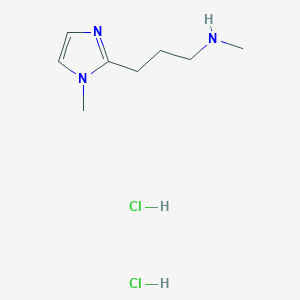

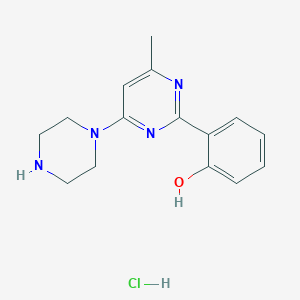

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)